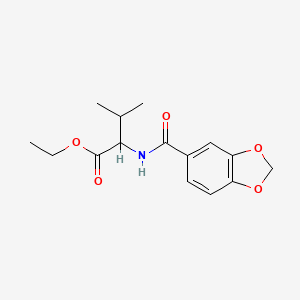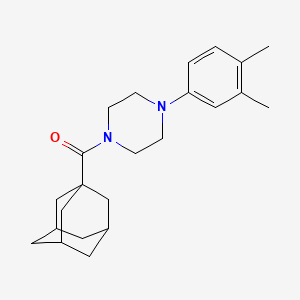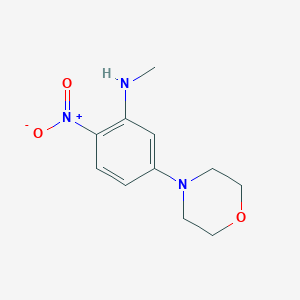![molecular formula C25H24N2O5 B4063699 2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4063699.png)
2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate
Vue d'ensemble
Description
2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.16852187 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of complex organic compounds with specific functional groups, such as pyrazolines and naphthyl acetates, plays a crucial role in medicinal chemistry and material science. For example, the synthesis of pyrazoline derivatives has been explored for their potential antimicrobial activities and as conformationally restricted dopamine analogues (Azarifar & Shaebanzadeh, 2002); (Gentles et al., 1991).
Antimicrobial and Antioxidant Activities
- Research has demonstrated the synthesis and characterization of new pyrazoline derivatives with significant antimicrobial activity against a variety of test organisms, highlighting the potential for such compounds in developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002). Additionally, the antioxidant properties of phenolic compounds have been studied, suggesting the potential application of these compounds in preventing oxidative stress-related diseases (Zhang et al., 2009).
Corrosion Inhibition
- The application of organic compounds as corrosion inhibitors for metals in acidic mediums has been explored, indicating the potential of pyrazoline derivatives in material science and engineering to protect metals from corrosion (Saraswat & Yadav, 2020).
Optical and Photophysical Properties
- The study of the crystal structures and optical properties of novel pyrazoline derivatives can provide insights into their applications in material science, such as in the development of new fluorescent materials or sensors (Feng et al., 2018).
Catalytic and Synthetic Applications
- Research into the catalytic properties of compounds containing pyrazoline structures has implications for their use in synthetic chemistry, facilitating the development of new synthetic pathways and the production of complex organic molecules (Magubane et al., 2017).
Propriétés
IUPAC Name |
[2-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]naphthalen-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-15(28)27-22(18-10-12-23(30-3)24(13-18)31-4)14-21(26-27)20-11-9-17-7-5-6-8-19(17)25(20)32-16(2)29/h5-13,22H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDNGYENFUFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=CC=CC=C3C=C2)OC(=O)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B4063623.png)
![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4063636.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)

![2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4063674.png)
![1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4063680.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)

![N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2,5-dichloro-N-methylbenzenesulfonamide](/img/structure/B4063706.png)

![4-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4063716.png)

